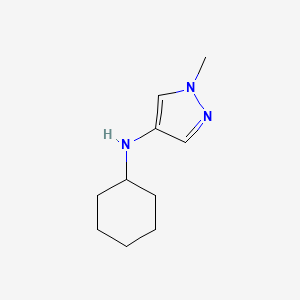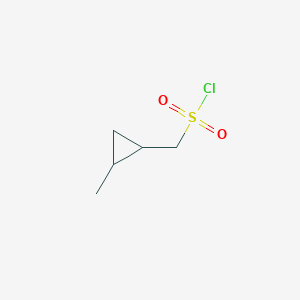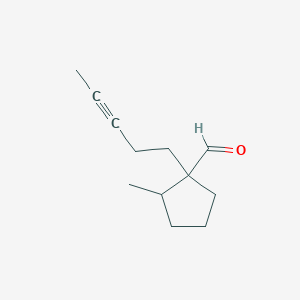
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine is a compound that features a pyrrolidine ring attached to a pyrrole ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine typically involves the reaction of pyrrolidine with a suitable pyrrole derivative. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . The reaction conditions often include the use of metal catalysts and specific ligands to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, as well as in materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling processes, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
Pyrrolidine-2,5-diones: These compounds feature a dione structure on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine is unique due to its specific combination of a pyrrolidine ring and a pyrrole ring connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-amino-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H13N3O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4,10H2 |
InChI Key |
DMIIUTGDJPNTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)


![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)

![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)


![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
